molecular formula C8H17ClN2O B1393981 1-(Tetrahydrofuran-3-yl)piperazine CAS No. 1147422-71-6

1-(Tetrahydrofuran-3-yl)piperazine

Cat. No. B1393981
M. Wt: 192.68 g/mol
InChI Key: UUTVBTPBSAOGSE-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)piperazine (THF-P) is an organic compound that belongs to the class of piperazines. It is an intermediate of terazosin hydrochloride and has been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(Tetrahydrofuran-3-yl)piperazine, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(Tetrahydrofuran-3-yl)piperazine is C8H17ClN2O, and its molecular weight is 192.68 g/mol. The structure of this compound and other piperazine derivatives have been determined using methods such as melting point analysis, 1H NMR, 13C NMR, HRMS, and FTIR .


Chemical Reactions Analysis

1-(Tetrahydrofuran-3-yl)piperazine is a highly polar compound, with a polarity index of 3.1. It is soluble in water, alcohols, and most organic solvents. It is used in a variety of applications, including synthetic organic chemistry, medicinal chemistry, and biochemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Tetrahydrofuran-3-yl)piperazine include a boiling point of 90.8 °C and a melting point of -15.3 °C. It is a highly polar compound, with a polarity index of 3.1. It is soluble in water, alcohols, and most organic solvents.

Scientific Research Applications

Radiotracer Development in Oncology

1-(Tetrahydrofuran-3-yl)piperazine analogues have been researched for potential use as radiotracers in oncology. These analogues, designed to have reduced lipophilicity, are explored for their utility in positron emission tomography (PET) imaging. One such compound, exhibiting selective affinity for σ2 receptors and moderate activity at the P-gp efflux pump, was identified as a promising candidate due to its balanced lipophilicity and minimal antiproliferative activity (Abate et al., 2011).

Antidepressant and Antianxiety Potential

Compounds containing the 1-(Tetrahydrofuran-3-yl)piperazine structure have been synthesized and evaluated for their antidepressant and antianxiety properties. Research has shown that certain novel derivatives exhibited significant activity in behavioral tests, indicating their potential as therapeutic agents for mental health disorders (Kumar et al., 2017).

Flame Retardant Applications

Piperazine-phosphonates derivatives, related to the 1-(Tetrahydrofuran-3-yl)piperazine structure, have been studied for their application as flame retardants on cotton fabric. These derivatives show promise in enhancing the flame resistance of cotton, which is critical for safety in various industries (Nguyen et al., 2014).

Imaging σ1 Receptors in the Brain

Novel piperazine compounds, including those with tetrahydrofuran-3-yl methyl piperazine structure, have been synthesized for imaging σ1 receptors in the brain. These compounds exhibit low nanomolar σ1 receptor affinity, high selectivity, and demonstrated high brain uptake in mice, suggesting their utility in studying neurological disorders and brain imaging (He et al., 2017).

Antifungal Applications

Research into antifungal azoles incorporating the piperazine structure has shown that certain optically active derivatives exhibit significant antifungal activity against a variety of fungal cultures. This suggests their potential use in treating fungal infections (Upadhayaya et al., 2004).

Docking Studies in Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, related to the 1-(Tetrahydrofuran-3-yl)piperazine structure, play a significant role in medicinal chemistry. Docking studies of these compounds provide insights into their potential therapeutic applications (Balaraju et al., 2019).

Safety And Hazards

1-(Tetrahydrofuran-3-yl)piperazine is a chemical compound that should be handled with care. It is advised to avoid breathing vapors and contact with skin and eyes. Personal contact with the substance should be controlled by using protective equipment . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-(oxolan-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATFCJCLWXMWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydrofuran-3-yl)piperazine

CAS RN

1147422-71-6
Record name 1-(oxolan-3-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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